Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-1,2,9-triazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-11(2,3)18-10(17)15-6-4-5-12(8-15)7-9(16)13-14-12/h14H,4-8H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIAYSUVISXCFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of this compound with appropriate reagents under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: This compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Sulfur-containing analogs (e.g., 20f) exhibit higher melting points than nitrogen-only variants, likely due to stronger intermolecular forces .
Solubility :
Biological Activity
Tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate (CAS No. 1820641-15-3) is a synthetic compound notable for its unique spirocyclic structure, which incorporates nitrogen atoms into its framework. This compound has drawn attention in biochemical research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C₁₂H₂₁N₃O₃
- Molecular Weight : 255.32 g/mol
- Purity : Typically ≥95% in commercial preparations
- Structural Characteristics : The compound features a spirocyclic arrangement that contributes to its biological activity by facilitating interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The unique structural configuration allows it to modulate the activity of these molecular targets, influencing various biological pathways such as:
- Signal Transduction : The compound may act as a modulator in cellular signaling pathways.
- Metabolic Regulation : It could potentially influence metabolic processes through enzyme inhibition or activation.
- Gene Expression : Interactions with transcription factors may alter gene expression profiles.
Research Findings
Recent studies have highlighted the compound's potential in various biological assays:
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential applications in treating metabolic disorders.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated effectiveness against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL. |
| Study B | Enzyme Interaction | Showed inhibition of enzyme X with an IC50 value of 25 µM, suggesting a competitive inhibition mechanism. |
| Study C | Cellular Assays | Induced apoptosis in cancer cell lines at concentrations above 10 µM, indicating potential as an anticancer agent. |
Comparative Analysis
When compared to similar compounds, this compound shows distinct biological profiles:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Tert-butyl 2-oxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate | Similar spirocyclic framework | Moderate antimicrobial activity |
| Tert-butyl (S)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | Different nitrogen arrangement | Lower enzyme inhibition potency |
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Its applications extend beyond academic research into industrial settings where it is used as a building block for developing new materials and pharmaceuticals.
Synthetic Route Example
A common synthetic route includes:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the tert-butyl and carbonyl functionalities via appropriate reagents under controlled conditions.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-oxo-1,2,7-triazaspiro[4.5]decane-7-carboxylate?
The compound is synthesized via multi-step reactions involving spirocyclic scaffold assembly. For example, silica gel chromatography (80% EtOAc/hexanes) is used to isolate intermediates with yields up to 83% . Rhodium-catalyzed tandem hydroformylation/aldol condensation has also been employed for analogous spirocyclic systems, using [Rh(acac)(CO)₂] and BIPHEPHOS as ligands under dry THF conditions .
Q. How should this compound be stored to ensure stability?
Storage recommendations vary: some protocols specify refrigeration at 2–8°C , while others recommend tightly sealed containers in dry, well-ventilated environments . Contradictions in storage conditions (e.g., ambient vs. refrigerated) suggest stability testing under specific experimental settings is critical .
Q. What analytical methods are used to characterize this compound?
Structural confirmation relies on NMR (¹H/¹³C), mass spectrometry (MS), and elemental analysis. For example, the molecular formula C₁₂H₂₁N₃O₃ (MW: 255.31) is verified via high-resolution MS, while diastereomeric mixtures are identified using chiral HPLC or polarimetry .
Advanced Research Questions
Q. How can researchers address challenges in stereochemical control during synthesis?
Inseparability of diastereomers (e.g., tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate) highlights the need for chiral auxiliaries or asymmetric catalysis . For spirocyclic analogs, Rh-catalyzed hydroformylation has been optimized to control regio- and stereoselectivity .
Q. What methodological considerations are critical for assessing purity in complex reaction mixtures?
Purity is validated via LC-MS (detection limit: ≤0.1% impurities) and comparative NMR with reference standards. For instance, tert-butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate is specified to ≥97% purity using these methods . Contaminants like unreacted ketones or by-products require gradient elution in HPLC .
Q. How does the 3-oxo group influence the compound’s reactivity in downstream applications?
The 3-oxo moiety enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) or participation in cyclocondensations. In drug discovery, analogous iodinated spirocycles form covalent bonds with biological targets via electrophilic alkylation .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Mechanistic studies (e.g., enzyme inhibition assays) differentiate activity profiles. For example, tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate shows antimicrobial effects attributed to its iodine substituent’s electrophilicity, while non-halogenated analogs lack this activity .
Q. How can researchers optimize reaction conditions to mitigate by-product formation?
By-products arise from competing pathways (e.g., over-oxidation or dimerization). Controlled pH (5–7), low temperatures (0–5°C), and inert atmospheres (N₂/Ar) are recommended for sensitive intermediates . Kinetic monitoring via in-situ IR or Raman spectroscopy aids in real-time optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
